molecular formula C10H8ClN3O2S B2983129 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 865543-64-2

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2983129
CAS RN: 865543-64-2
M. Wt: 269.7
InChI Key: KAIKRNUNYPTUSB-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been synthesized by various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be determined by various methods such as CHN analysis, FTIR, and H1 NMR .


Chemical Reactions Analysis

The chemical reactions involving thiophene-based compounds are diverse. They can undergo reactions with sulfur, α-methylene carbonyl compounds, α-cyano esters, and others to form different derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can be determined by various methods. For example, the thermal stability of the compounds can be determined from DSC, DSC-TGA .

Scientific Research Applications

Anticancer Applications

Compounds related to "N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide" have been identified as potential anticancer agents. The discovery and structural-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles highlight their role as apoptosis inducers, with specific compounds showing good activity against breast and colorectal cancer cell lines (Zhang et al., 2005). Further research into benzophenone appended oxadiazole derivatives has shown cyclooxygenase-2 antagonist activity, suggesting their potential in anti-inflammatory and anticancer applications by inhibiting endothelial cell migration and proliferation (Puttaswamy et al., 2018).

Antitubercular Activity

Novel pyrrole derivatives, including 1,3,4-oxadiazole benzothioate derivatives, have been synthesized and evaluated for their antitubercular activity. These studies indicate moderate to good activity against Mycobacterium tuberculosis, with the potential for further development into therapeutic agents (Joshi et al., 2015).

Antimycobacterial Screening

The synthesis and screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antimycobacterial activity have revealed promising leads with significant activity against Mycobacterium tuberculosis. This research showcases the potential of 1,3,4-oxadiazole derivatives in addressing tuberculosis, an area of high medical need (Nayak et al., 2016).

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary depending on their structure and the specific functional groups they contain. Some thiophene derivatives have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with thiophene-based compounds can vary depending on their specific structure. Some compounds may pose risks such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research and development of thiophene-based compounds are vast. They have potential applications in various fields such as medicinal chemistry, material science, and more . They are also being studied for their nonlinear optical properties for applications in optical computing, optical communication, and frequency generation .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-7-4-3-6(17-7)9-13-14-10(16-9)12-8(15)5-1-2-5/h3-5H,1-2H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIKRNUNYPTUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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